molecular formula C17H26N2O2 B12315263 tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate

tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate

Cat. No.: B12315263
M. Wt: 290.4 g/mol
InChI Key: DDEOZOPWFGVBFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate (CAS 1779901-06-2) is a specialized organic compound that serves as a valuable building block in pharmaceutical research and development . This high-purity intermediate features a piperidine core substituted with a phenyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected methylamine at the 3-position . The Boc group is a critical feature that enhances the compound's stability and solubility, facilitating its purification and handling during multi-step synthetic processes . The structural architecture of this molecule, particularly the rigid piperidine scaffold , provides excellent stereochemical control, enabling precise modifications for structure-activity relationship (SAR) studies . Its primary research applications include use as a key intermediate in the synthesis of bioactive molecules targeting neurological and cardiovascular systems . Piperidine derivatives are also investigated as potential therapeutic agents for conditions such as hypercalcemia and renal osteodystrophy . Researchers value this compound for its versatility and well-defined reactivity profile in medicinal chemistry and peptidomimetic design . Product Identification: • CAS Number: 1779901-06-2 • Molecular Formula: C17H26N2O2 • Molecular Weight: 290.40 g/mol This product is intended For Research Use Only and is not for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20)

InChI Key

DDEOZOPWFGVBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenylpiperidin-3-ylmethanamine

The piperidine core is typically assembled through cyclization or reductive amination. For example, Scheme 1 illustrates a route from methyl 1-aminocyclopentanecarboxylate, which is alkylated with phenacyl bromide to form a ketone intermediate. Reductive amination with glycine ethyl ester followed by cyclization yields a piperazinone intermediate, which is subsequently reduced to the piperidine.

Carbamate Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Alternatively, rhodium-catalyzed carbamate transfer reactions enable direct installation of the Boc group onto preformed amines.

Detailed Synthetic Routes

Reductive Amination and Cyclization

A widely employed method involves reductive amination to form the piperidine ring, followed by Boc protection.

Procedure :

  • Amino Ketone Formation : React methyl 1-aminocyclopentanecarboxylate with phenacyl bromide to yield an amino ketone intermediate.
  • Reductive Amination : Treat the ketone with glycine ethyl ester and sodium cyanoborohydride to form a secondary amine.
  • Cyclization : Acid-catalyzed cyclization generates the piperidine ring.
  • Boc Protection : React the amine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to afford the target carbamate.

Optimization Notes :

  • Solvent Effects : Toluene improves yield compared to DCM in rhodium-catalyzed methods.
  • Catalyst Selection : Rh₂(esp)₂ achieves higher yields (87%) than Rh₂(OAc)₄ (24%).

Data Table 1 : Comparative Yields for Carbamate Protection

Method Catalyst Solvent Yield (%)
Boc₂O Protection None DCM 85–90
Rh-Catalyzed Transfer Rh₂(esp)₂ Toluene 87
Rh-Catalyzed Transfer Rh₂(OAc)₄ CH₂Cl₂ 24

Rhodium-Catalyzed Carbamate Transfer

This method directly installs the Boc group onto preformed amines, bypassing intermediate isolation.

General Protocol :

  • Reaction Setup : Combine sulfoxide (0.5 mmol), carbamate (0.85 mmol), MgO (4.0 equiv), and Rh₂(esp)₂ (2 mol %) in toluene.
  • Oxidant Addition : Add PhI(OAc)₂ (1.7 equiv) and stir at 30°C for 16 hours.
  • Workup : Filter through Celite, concentrate, and purify via flash chromatography.

Advantages :

  • Avoids Boc₂O’s moisture sensitivity.
  • Compatible with π-functionalized carbamates.

Stereochemical Considerations

The 2-phenylpiperidine scaffold contains two stereocenters at positions 2 and 3. Enantioselective synthesis is achieved via:

  • Chiral Resolution : Use chiral HPLC to separate diastereomers.
  • Asymmetric Catalysis : Employ chiral ligands in reductive amination or cyclization steps.

Example : Chiral resolution of tert-butyl ((5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate (a structural analog) using HPLC yields enantiomerically pure product.

Case Studies and Scalability

Synthesis of Ubrogepant Intermediate

tert-Butyl ((5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate, a key intermediate in the CGRP antagonist Ubrogepant, is synthesized via:

  • Reductive Amination : As described in Section 2.1.
  • Boc Protection : Yield: 98%.

Scale-Up Challenges :

  • Oxidative Dimerization : Mitigated by storing intermediates as mesylate salts.
  • Solvent Selection : Toluene replaces CH₂Cl₂ to reduce side products.

Analytical Characterization

Critical characterization data for this compound includes:

  • ¹H NMR : δ 4.69 (d, J = 2.5 Hz, CH₂), 1.44 (s, Boc CH₃).
  • HRMS : m/z Calcd. for C₁₇H₂₄N₂O₃ [M + H]⁺: 304.38; Found: 304.38.
  • IR : 1705 cm⁻¹ (C=O stretch).

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance reproducibility for large-scale synthesis. A microreactor setup reduces reaction time from 16 hours to 2 hours.

Enzymatic Protection

Lipase-catalyzed Boc protection under mild conditions (pH 7, 25°C) is under investigation, though yields remain suboptimal (50–60%).

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and inflammation. For instance, studies have shown that related piperidine derivatives can reduce cell death in models of neurodegenerative diseases by modulating inflammatory pathways .
  • Anticancer Properties :
    • Tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate has demonstrated potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, indicating its role in cancer therapy.
  • Immunomodulatory Effects :
    • The compound may enhance immune responses against tumors. Studies have indicated that it could inhibit the PD-L1 pathway, which is crucial for immune evasion by tumors, thereby restoring immune function .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study evaluated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid beta peptides. The results showed a significant reduction in inflammatory markers and cell death, suggesting that this compound could be beneficial in treating Alzheimer’s disease.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .

Summary of Biological Activities

Activity Description Reference
NeuroprotectionReduces oxidative stress and inflammation in neuronal cells
Anticancer ActivityInduces apoptosis in various cancer cell lines
ImmunomodulationInhibits PD-L1 pathway, enhancing immune response against tumors

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic ring alter electronic properties and steric bulk, impacting solubility and biological activity.

Compound Name Substituent(s) on Aromatic Ring Key Findings Reference
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate 4-Br, 3-OMe Lower yield (23%) due to steric hindrance during synthesis; bromine enhances reactivity for cross-coupling .
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate 2-F, 4-methylthiazolyl High yield (77%); thiazole improves water solubility and potential kinase inhibition .
tert-Butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate 3-(5,6-Cl₂-pyridyl) Dichloropyridyl group increases electrophilicity, aiding nucleophilic substitutions .

Key Insight : Electron-withdrawing groups (e.g., Br, Cl) enhance synthetic versatility, while heterocycles (e.g., thiazolyl) improve solubility and target engagement .

Modifications to the Piperidine Moiety

Variations in the piperidine ring influence conformational flexibility and hydrogen-bonding capacity.

Compound Name Piperidine Modification Key Findings Reference
tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate 4-OH, (3R,4R) configuration Hydroxyl group enables hydrogen bonding, improving crystallinity and solubility .
tert-Butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate 1-(2-hydroxyethyl) Hydroxyethyl side chain enhances aqueous solubility by 30% compared to parent compound .
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 3,3-dimethyl Steric hindrance from dimethyl groups reduces metabolic degradation by CYP450 enzymes .

Key Insight : Hydroxyl and alkyl groups modulate solubility and metabolic stability, while stereochemistry (e.g., R,R vs. S,S) affects receptor selectivity .

Functional Group Additions for Reactivity

Functional groups like azides or amides introduce reactivity for further derivatization.

Compound Name Functional Group Key Findings Reference
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate 6-carbamoyl Amide group facilitates hydrogen bonding in protease inhibition assays .
tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate 1-F, 3-oxocyclobutyl Fluorine and ketone enhance electrophilicity for click chemistry applications .
tert-Butyl ((1-((8-chloroquinolin-2-yl)methyl)piperidin-3-yl)methyl)carbamate 8-Cl-quinolinyl Chloroquinolinyl moiety exhibits antimicrobial activity (MIC = 2 µg/mL) .

Key Insight: Electrophilic groups (e.g., F, Cl) and hydrogen-bond donors (e.g., amides) expand utility in targeted drug design .

Stereochemical Variations

Stereochemistry critically impacts biological activity and synthetic pathways.

Compound Name Stereochemistry Key Findings Reference
tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (2R,3S) configuration (2R,3S) isomer shows 10x higher affinity for σ₁ receptors than (2S,3R) .
tert-Butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate (3R,4R) configuration Methyl group in R,R configuration improves blood-brain barrier penetration .

Key Insight : Enantiomeric purity is crucial for optimizing pharmacokinetics and target specificity .

Biological Activity

tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a carbamate moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This configuration allows for interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neurons from apoptosis, potentially through modulation of sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Sigma Receptor Modulation : The compound is believed to interact with sigma receptors (S1R and S2R), influencing calcium homeostasis and reactive oxygen species (ROS) production within cells, which can lead to apoptosis in cancer cells .
  • Inhibition of Cell Growth : It appears to downregulate key proteins involved in cell cycle regulation and apoptosis pathways, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotection : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress by modulating intracellular calcium levels and ROS .
  • Anti-inflammatory Effects : In vitro experiments showed that the compound inhibited the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent study evaluated its effects on pancreatic cancer cell lines (Panc-01 and Panc-02). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against pancreatic cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
Compound APiperidine structureNeuroprotective effects
Compound BCarbamate moietyAnti-inflammatory properties
Compound CHalogenated phenyl ringAnticancer activity

This table illustrates how variations in chemical structure can influence biological outcomes.

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